2-chloro-6-(trifluoromethyl)-1H-benzimidazole

概述

描述

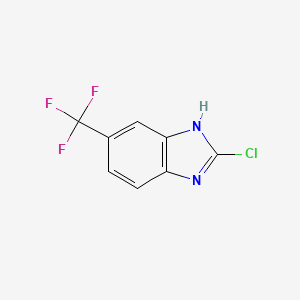

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)aniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

化学反应分析

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic Substitution: Reagents such as bromine, chlorosulfonic acid, or nitric acid under controlled conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

- Substituted benzimidazoles with various functional groups depending on the nucleophile used.

- Halogenated derivatives from electrophilic substitution.

- Oxidized or reduced forms of the original compound.

科学研究应用

Pharmaceutical Applications

The compound is primarily utilized in the pharmaceutical industry for synthesizing various biologically active derivatives. It serves as a reagent for preparing chiral 2-aminobenzimidazoles, which have shown promise in treating infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Antiproliferative and Antimicrobial Activities

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, one derivative showed an IC50 value of 0.27 nM in inhibiting certain cellular activities . Moreover, compounds derived from this structure have displayed antibacterial activities with minimal inhibitory concentrations (MIC) as low as 0.19 μg/mL against MRSA .

Antiparasitic Activity

The benzimidazole derivatives have been investigated for their potential as antiparasitic agents. A study highlighted the effectiveness of a related benzimidazole derivative against Taenia crassiceps, demonstrating its ability to disrupt the parasite's energy metabolism pathways in vitro . This is particularly relevant given the growing resistance to conventional antiparasitic drugs like albendazole.

Agricultural Applications

Due to its antimicrobial properties, this compound has potential applications in agriculture as a pesticide or herbicide. The compound's ability to inhibit microbial growth can be leveraged to protect crops from various pathogens.

Case Study 1: Antimicrobial Efficacy

A series of polyhalogenated benzimidazoles were synthesized and tested for their activity against drug-resistant bacterial strains. Among these, certain compounds exhibited superior antibacterial properties compared to standard treatments like vancomycin, indicating the potential of these derivatives in clinical settings .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.19 | MRSA |

| Compound B | 1.56 | Vancomycin-resistant Enterococcus faecium |

Case Study 2: Antiparasitic Activity

Research involving the benzimidazole derivative RCB20 revealed its effectiveness against Taenia crassiceps cysticerci at concentrations of 6.5 and 13 µM. The study utilized high-performance liquid chromatography to quantify metabolic changes induced by the compound, highlighting its potential as a new antiparasitic agent .

作用机制

The mechanism of action of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, further influencing its activity.

相似化合物的比较

2-Chloro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-(Trifluoromethyl)-1H-benzimidazole:

2-Bromo-6-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of the chlorine and trifluoromethyl groups, which confer distinct chemical properties and potential for diverse applications. The trifluoromethyl group enhances its stability and lipophilicity, while the chlorine atom provides a site for further functionalization.

生物活性

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The benzimidazole core is known for its diverse pharmacological properties, and the introduction of halogen substituents, particularly the trifluoromethyl group, enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Antiparasitic Activity

Research has highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. A study evaluated a related compound, 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole (RCB20), against Taenia crassiceps cysticerci. The results indicated that RCB20 significantly affected the metabolic pathways of the parasites, enhancing fatty acid oxidation and impairing secretion mechanisms due to increased organic acid concentrations . This suggests that similar compounds may exhibit effective antiparasitic properties.

Antiprotozoal Activity

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were tested against protozoa such as Giardia intestinalis and Trichomonas vaginalis. One specific derivative was found to be 14 times more active than albendazole against T. vaginalis, indicating strong potential for treating protozoal infections . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring can enhance activity against these pathogens.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds derived from this class have shown moderate to good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal species such as Candida albicans. For instance, certain derivatives exhibited minimal inhibitory concentration (MIC) values as low as 8 µg/mL against Streptococcus faecalis and MRSA . These findings highlight the potential of this compound in combating resistant microbial strains.

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer properties. A study reported that specific derivatives displayed significant antiproliferative effects against cancer cell lines such as MDA-MB-231. The compounds were evaluated for their ability to inhibit cell growth, with some exhibiting promising results at low concentrations . The incorporation of trifluoromethyl groups is believed to enhance their activity by improving interactions with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key compounds related to this class and their notable biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 86604-86-6 | Trifluoromethyl group enhances lipophilicity | Potential antiparasitic and antimicrobial |

| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole | Not Available | Related structure with promising antiparasitic effects | Effective against Taenia crassiceps |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Not Available | Multiple trifluoromethyl substitutions | Highly active against Trichomonas vaginalis |

| 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole | Not Available | Halogenated benzyl group | Significant antiproliferative activity |

常见问题

Basic Research Questions

Q. What experimental techniques are recommended for characterizing 2-chloro-6-(trifluoromethyl)-1H-benzimidazole?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Assign functional groups (e.g., C-F, N-H stretches) using KBr discs. Compare peaks to reference spectra, such as those in the NIST Chemistry WebBook .

- X-ray Crystallography : Determine crystal structure using single-crystal diffraction data. Process data with SHELX (e.g., SHELXL for refinement) and visualize anisotropic displacement parameters with WinGX/ORTEP .

- Elemental Analysis : Confirm molecular formula via combustion analysis or high-resolution mass spectrometry.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of toxic vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Segregate halogenated waste for incineration. Follow NIOSH guidelines for sensitizers, including regular air quality monitoring .

Q. How can researchers determine the physicochemical properties of this compound computationally?

- Methodological Answer :

- Lipophilicity (logP) : Calculate using software like MarvinSuite or ACD/Labs. Refer to PubChem’s XlogP3 values .

- Hydrogen Bonding : Use tools like Molinspiration to quantify donor/acceptor counts.

- Molecular Polar Surface Area (TPSA) : Compute via RDKit or OpenBabel to predict membrane permeability .

Advanced Research Questions

Q. What catalytic systems are effective for synthesizing this compound?

- Methodological Answer :

- Cu(I)/TMEDA-Catalyzed Cross-Coupling : React N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines. Optimize ligand choice (e.g., bipyridines) to enhance reaction efficiency. Monitor yields via HPLC .

- Cyclization of Precursors : Use 2-chloro-6-(trifluoromethyl)pyridine derivatives with ammonia under reflux. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can QSAR models improve the prediction of this compound’s bioactivity?

- Methodological Answer :

- Descriptor Selection : Compute electronic (e.g., HOMO/LUMO) and steric parameters (e.g., molar refractivity) using Gaussian or COSMO-RS.

- Validation : Apply leave-one-out cross-validation to assess model robustness. Compare RMSD values for structural analogs to refine predictions .

Q. How to resolve contradictions in crystallographic data for benzimidazole derivatives?

- Methodological Answer :

- Data Reprocessing : Re-analyze raw diffraction data (e.g., .hkl files) in SHELXL to check for absorption or scaling errors.

- Twinned Crystal Analysis : Use PLATON’s TWIN law tool to identify non-merohedral twinning. Refine with BASF parameter adjustments .

Q. What strategies optimize reaction yields when synthesizing trifluoromethyl-substituted benzimidazoles?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield. Validate purity via NMR (e.g., ¹⁹F NMR for CF₃ groups) .

Q. How does computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to assess resistance to oxidative degradation.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes using GROMACS .

Q. How do substituent variations (e.g., Cl vs. CF₃) impact biological activity in benzimidazole analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with halogen or methyl substitutions. Test in vitro binding assays (e.g., kinase inhibition).

- Free-Wilson Analysis : Quantify substituent contributions to activity using regression models .

Q. What advanced tools resolve structural ambiguities in electron-deficient benzimidazoles?

属性

IUPAC Name |

2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQXWSPZVZKNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320327 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-86-6 | |

| Record name | 86604-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。